Valategrast was developed by F. Hoffmann-La Roche Ltd. as part of research into therapeutic agents for immune system disorders, respiratory diseases, and neurological conditions. It is classified as a synthetic peptide and is specifically designed to inhibit integrin-mediated cell adhesion and migration, which are critical processes in various inflammatory and autoimmune diseases .
The synthesis of Valategrast involves several key steps. The process typically begins with the protection of amino groups on the starting materials to prevent unwanted reactions. One effective method described involves the use of N-Boc protected and O-allylated l-tyrosine analogues combined with benzoic acids. The synthesis can be summarized as follows:
This synthetic route emphasizes efficiency and structural rigidity, aiming for compounds that are compatible with Lipinski's rule of five for oral bioavailability.
Valategrast's molecular structure includes several key features that contribute to its biological activity:
The molecular formula for Valategrast hydrochloride is CHClNO, indicating a complex arrangement that supports its function as an integrin antagonist.
Valategrast hydrochloride participates in various chemical reactions that are essential for its synthesis and potential modification:
The specific outcomes of these reactions depend on the reagents used and the conditions applied during the processes.
Valategrast functions primarily by antagonizing integrins α4β1 and α4β7, which are critical for leukocyte adhesion and migration. By inhibiting these interactions:
This mechanism highlights Valategrast's potential therapeutic applications in managing autoimmune diseases by modulating immune responses.
Valategrast exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's usability in both laboratory research and clinical settings .
Valategrast has significant scientific applications across various fields:
The development of Valategrast emerged from compelling biological evidence establishing α4 integrins as master regulators of inflammatory cascades. These cell adhesion molecules—specifically α4β1 (VLA-4) and α4β7—mediate leukocyte trafficking and activation through interactions with vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MadCAM-1). Research demonstrated that α4 integrin blockade could disrupt the inflammatory cascade at multiple points: inhibiting leukocyte adhesion to endothelial cells, preventing transmigration into tissues, and impairing T-cell activation within inflamed sites [3]. This mechanistic understanding positioned α4 integrins as high-value targets for autoimmune conditions characterized by dysregulated leukocyte recruitment, including asthma, multiple sclerosis, and inflammatory bowel diseases.
The therapeutic rationale gained significant validation with earlier integrin antagonists like natalizumab, a monoclonal antibody targeting α4-integrins. However, the limitations of biologics—including intravenous administration, high production costs, and immunogenicity risks—created a compelling case for developing small molecule alternatives. Small molecule integrin antagonists offered potential advantages of oral bioavailability, improved tissue penetration, and reduced immunogenicity. Valategrast specifically addresses the need for dual α4β1/α4β7 inhibition, potentially offering broader anti-inflammatory effects compared to selective agents, particularly in conditions like asthma and COPD where both integrins contribute to pathogenesis [3] [5]. The structural basis for Valategrast's activity lies in its incorporation of a critical l-phenylalanine-N-aroyl motif, where the carboxylic acid group coordinates with the metal ion in the metal-ion-dependent adhesion site (MIDAS) of α4 integrins, directly disrupting ligand binding [3].
Table 1: Key Integrin Targets in Autoimmune Therapeutics
Integrin Target | Primary Ligand | Biological Function | Therapeutic Indications |
---|---|---|---|
α4β1 (VLA-4) | VCAM-1, Fibronectin | Leukocyte adhesion, T-cell activation, progenitor cell homing | Asthma, MS, rheumatoid arthritis |
α4β7 | MadCAM-1, VCAM-1 | Gut homing of lymphocytes, mucosal immunity | Inflammatory bowel disease, Crohn's disease |
Dual α4β1/α4β7 | VCAM-1/MadCAM-1 | Pan-leukocyte trafficking inhibition | COPD, asthma, multisystem inflammation |
Valategrast emerged within Roche’s rigorously structured discovery pipeline, where target prioritization balances therapeutic potential with druggability assessments. Roche's approach systematically evaluates targets against multiple criteria: biological validation (genetic/functional evidence linking target to disease), tractability (structural feasibility for small molecule modulation), differentiation potential (opportunity for best-in-class or first-in-class status), and commercial viability (unmet medical need and market landscape) [1]. α4 integrins scored exceptionally high on biological validation due to extensive preclinical and clinical data supporting their role in inflammatory pathologies. Their tractability was confirmed by precedents like bioactive peptides and small molecules engaging the MIDAS domain.
Roche employed a dual-track strategy for Valategrast’s development: internal innovation combined with strategic externalization. The company’s internal capabilities focused on structure-based drug design leveraging crystallographic data of α4 integrins to guide medicinal chemistry. Concurrently, Roche established targeted partnerships to access specialized screening technologies and novel compound libraries, as evidenced by their $70 million collaboration with Flare Therapeutics to leverage electrophilic compound libraries for challenging targets [6]. This balanced approach mitigated risk while accelerating discovery timelines.
The prioritization of Valategrast was further reinforced by Roche’s commitment to novel therapeutic modalities addressing "undruggable" targets, exemplified by their concurrent $2 billion partnerships with Monte Rosa Therapeutics and Orionis Biosciences focused on molecular glue degraders [10]. This strategic emphasis created an organizational environment conducive to advancing complex targets like integrins through the pipeline. Roche’s pipeline strategy consistently emphasizes mechanistic differentiation, positioning Valategrast not merely as a small molecule alternative to biologics, but as a potential therapeutic with unique pharmacodynamic properties suitable for chronic administration in prevalent respiratory diseases.
Table 2: Roche's Strategic Partnerships in Targeted Drug Discovery (2023-2024)
Partner Company | Therapeutic Focus | Deal Value | Technology Leveraged | Relevance to Valategrast Program |
---|---|---|---|---|
Flare Therapeutics | Transcription factors | $70M upfront + $1.8B milestones | Electrophilic compound library & proteomics platform | Access to novel chemotypes for challenging targets |
Monte Rosa Therapeutics | Molecular glues | $50M upfront + $2B milestones | QuEEN degradation platform | Novel approaches to protein targeting |
Orionis Biosciences | Molecular glues | $47M upfront + $2B milestones | Allosteric degrader platform | Complementary modality development |
Valategrast's journey began with high-throughput screening (HTS) of Roche’s proprietary compound libraries against α4β1 and α4β7 integrins in cell adhesion assays. Initial hits demonstrated moderate potency but suffered from poor drug metabolism and pharmacokinetic (DMPK) properties, notably low oral bioavailability and rapid hepatic clearance [7]. Through iterative structure-activity relationship (SAR) studies, medicinal chemists systematically optimized the lead series, focusing on three critical domains: the MIDAS-binding pharmacophore, a lipophilic aromatic region, and a solubilizing moiety [3] [7].
A pivotal breakthrough came with the identification of the l-phenylalanine-N-aroyl scaffold as the optimal MIDAS-binding element. This moiety provided the critical carboxylic acid group for coordination with the MIDAS magnesium ion while maintaining favorable ligand efficiency. Optimization of the aromatic region significantly enhanced potency against both α4β1 and α4β7 integrins. Introduction of chlorinated aryl groups dramatically improved binding affinity—likely through enhanced hydrophobic interactions and conformational restraint—but initially increased cytotoxicity [3]. This challenge was resolved through strategic molecular editing, replacing one chlorophenyl group with a methyl-substituted phenyl ring, achieving an optimal balance between potency and cellular tolerability [3].
The final structural refinement addressed pharmaceutical developability. Early leads exhibited poor aqueous solubility, limiting oral absorption. Conversion to the hydrochloride salt form (Valategrast hydrochloride) significantly improved dissolution kinetics without compromising membrane permeability [3]. Throughout lead optimization, Roche employed advanced preclinical lead optimization technologies (PLOTs) for medium-throughput assessment of absorption, distribution, metabolism, and excretion (ADME) properties [2]. These assays enabled parallel optimization of DMPK parameters alongside potency, with Valategrast demonstrating superior metabolic stability in human liver microsome assays and favorable Caco-2 permeability predictive of good intestinal absorption.
Advanced 3D cell culture systems played a crucial role in validating Valategrast's functional activity. Primary human leukocytes embedded in nanofibrillar cellulose hydrogels formed physiologically relevant models for assessing inhibition of cell adhesion under flow conditions mimicking inflamed vasculature [7]. These assays confirmed Valategrast's potent inhibition of leukocyte adhesion to both VCAM-1 and MadCAM-1 substrates, validating its dual antagonist mechanism and supporting its progression as a clinical candidate for respiratory diseases.
Table 3: Structural Evolution During Valategrast Optimization
Optimization Parameter | Initial Lead Compound | Intermediate Compound | Valategrast (Optimized) |
---|---|---|---|
Core Pharmacophore | Benzylsuccinic acid | D-Phenylalanine derivative | l-Phenylalanine-N-aroyl motif |
Aromatic Region 1 | Phenyl | 2,4-Dichlorophenyl | 2-Methyl-4-chlorophenyl |
Aromatic Region 2 | 4-Chlorophenyl | 3,5-Dichlorophenyl | 3,4-Dichlorophenyl |
Solubilizing Group | Free acid | Ethyl ester | Diethylaminoethyl ester hydrochloride |
α4β1 IC₅₀ | 850 nM | 120 nM | 18 nM |
α4β7 IC₅₀ | >1,000 nM | 210 nM | 23 nM |
Key Advancement | Moderate potency, poor solubility | Improved potency, metabolic instability | High potency, balanced DMPK |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7